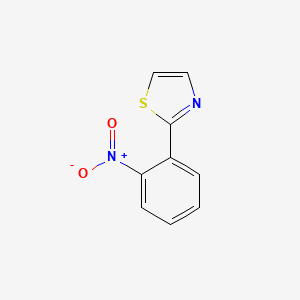

2-(2-Nitro-phenyl)-thiazole

Description

2-(2-Nitro-phenyl)-thiazole is a nitro-substituted thiazole derivative characterized by a nitro group (-NO₂) at the ortho position of the phenyl ring attached to the 2-position of the thiazole core. Thiazoles and their derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . For instance, 2-hydrazino-4-(4-nitrophenyl)thiazole (a para-nitro analog) has demonstrated potent carcinogenicity in rats, highlighting the role of nitro substituents in bioactivity .

Properties

IUPAC Name |

2-(2-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJXAMIQMPCNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-phenyl)-thiazole typically involves the reaction of 2-nitrobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The general reaction conditions include the use of a solvent such as ethanol or acetic acid, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Nitro-phenyl)-thiazole may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitro-phenyl)-thiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Major Products Formed:

Reduction: 2-(2-Amino-phenyl)-thiazole.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Oxidation: Thiazole sulfoxides or sulfones.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the significant role of thiazole derivatives, including 2-(2-Nitro-phenyl)-thiazole, in cancer treatment. Thiazoles are recognized for their ability to inhibit various biological targets associated with cancer progression.

Case Studies:

- Synthesis and Testing: A study synthesized novel thiazole derivatives and evaluated their anticancer activity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Compounds demonstrated promising IC50 values, indicating strong selectivity against cancer cells .

- Mechanism of Action: Thiazole derivatives have been shown to act as microtubule inhibitors and polymerase inhibitors, disrupting cell cycle progression and promoting apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 19 | HepG-2 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 22 | HT29 | 2.01 | Microtubule inhibition |

| Compound 23 | MCF-7 | 5.71 | Cell cycle disruption |

Antimicrobial Properties

Thiazole derivatives exhibit substantial antimicrobial activity against a range of pathogens, making them valuable in the development of new antibiotics.

Case Studies:

- Broad-Spectrum Activity: Research has shown that thiazole compounds can inhibit Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species, as well as fungi like Candida albicans .

- Mechanistic Insights: The compounds function by disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for microbial survival .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | < 10 µg/mL | Bactericidal |

| Compound B | Candida albicans | < 5 µg/mL | Fungicidal |

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazole derivatives are being explored for their potential in treating various conditions.

Potential Activities:

- Antioxidant Properties: Thiazoles have shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

- Antiviral Effects: Some studies indicate that thiazole derivatives may inhibit viral replication, making them candidates for antiviral drug development .

Mechanism of Action

The mechanism by which 2-(2-Nitro-phenyl)-thiazole exerts its effects depends on the specific application. In the case of its use as an antimicrobial agent, the nitro group is reduced to form reactive intermediates that can interact with bacterial DNA, leading to cell damage and death. The thiazole ring can also interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Impact :

- Nitro Position : Ortho-nitro (as in 2-(2-Nitro-phenyl)-thiazole) may sterically hinder binding compared to para-nitro analogs but could enhance local electrophilicity.

- Halogenation : Chloro or trifluoromethyl groups improve metabolic stability and enzyme binding via hydrophobic/π–π interactions .

Antimicrobial Activity

- Antifungal : Compounds like 2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole (2h) exhibit MIC₉₀ values of 1.95 µg/mL against C. albicans, outperforming ketoconazole .

- Antibacterial : Thiazole derivatives with pyrazoline scaffolds show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

- Antitubercular : Acetylene-containing 2-(2-hydrazinyl)thiazoles (e.g., compound 7) demonstrate activity against M. tuberculosis H37Rv, though nitro-substituted analogs are less explored .

Enzyme Interactions

- Acetylcholinesterase (AChE) Inhibition : 4-(4-Trifluoromethylphenyl)thiazole derivatives (e.g., 2e) bind to Trp286 via π–π interactions, mimicking donepezil’s mechanism .

- Prostaglandin Hydroperoxidase Activation: Nitrofuryl-thiazoles (e.g., 2-amino-4-(5-nitro-2-furyl)thiazole) undergo metabolism leading to nucleic acid adducts, implicating nitro groups in carcinogenesis .

Carcinogenicity

- 2-Hydrazino-4-(4-nitrophenyl)thiazole induces mammary carcinomas in 77–97% of rats, highlighting nitro-aryl thiazoles’ carcinogenic risk .

Physicochemical Properties

Research Findings and Contradictions

- Antifungal Efficacy : While some thiazoles (e.g., 2h, 2l) show promise , others with pyrazoline scaffolds are less effective , underscoring substituent-dependent activity.

- Carcinogenicity vs. Therapeutic Use: Nitro-thiazoles exhibit dual roles—potent carcinogens vs. antimicrobial agents . This dichotomy necessitates careful structural optimization.

Biological Activity

2-(2-Nitro-phenyl)-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with 2-(2-Nitro-phenyl)-thiazole, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C9H6N2O2S

- CAS Number : 105361-76-0

- Structure : The compound features a thiazole ring with a nitrophenyl substituent, which is crucial for its biological activity.

The biological activity of 2-(2-Nitro-phenyl)-thiazole can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Thiazole derivatives often inhibit enzymes involved in critical biochemical pathways. For instance, they may target kinases or phosphatases, disrupting cell signaling processes associated with cancer progression .

- Antimicrobial Activity : The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example:

- Mycobacterium tuberculosis : Compounds similar to 2-(2-Nitro-phenyl)-thiazole have demonstrated inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 50 µg/ml to 100 µg/ml .

- Broad-spectrum Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, potentially making it a candidate for treating resistant infections .

Anticancer Activity

Thiazoles are recognized for their anticancer potential:

- Cell Growth Inhibition : Studies indicate that derivatives can inhibit the growth of cancer cells. For instance, certain thiazole compounds have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Nitro-phenyl)-thiazole | A431 (skin cancer) | <10 |

| 2-(2-Nitro-phenyl)-thiazole | U251 (glioblastoma) | <15 |

Anti-inflammatory and Analgesic Properties

Thiazoles have also been studied for their anti-inflammatory effects:

- Cytokine Inhibition : Some studies suggest that thiazole derivatives can reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

- Antitubercular Activity : A study synthesized several thiazole derivatives and tested their efficacy against drug-resistant strains of Mycobacterium tuberculosis. Among them, compounds with nitrophenyl substitutions showed promising results with significant growth inhibition at low concentrations .

- Cancer Research : In a recent study, 2-(2-Nitro-phenyl)-thiazole was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it could induce apoptosis in A431 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What strategies improve the selectivity of 2-(2-nitrophenyl)-thiazole derivatives in complex biological systems?

- Answer:

- Prodrug Design : Mask nitro groups as amine precursors activated by tumor-specific reductases .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance tumor accumulation (e.g., 5× higher uptake vs. free drug) .

- Combination Therapy : Synergize with cisplatin to reduce IC₅₀ by 50% in resistant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.